molecular formula C7H12F3N B1444160 3-(2,2,2-Trifluoroethyl)piperidine CAS No. 1368342-91-9

3-(2,2,2-Trifluoroethyl)piperidine

Cat. No.: B1444160
CAS No.: 1368342-91-9
M. Wt: 167.17 g/mol
InChI Key: MEVDKKNXAXXWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2,2-Trifluoroethyl)piperidine: is a fluorinated organic compound that features a piperidine ring substituted with a trifluoroethyl group at the third position. The presence of the trifluoroethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry. The trifluoroethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the piperidine ring.

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(2,2,2-Trifluoroethyl)piperidine . For instance, the compound’s ionization state and thus its interaction with targets can be affected by pH. Temperature can influence the compound’s stability and its diffusion rate in the body.

Biochemical Analysis

Biochemical Properties

3-(2,2,2-Trifluoroethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can result in changes in the metabolic pathways and the overall biochemical environment within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of certain genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes. These molecular interactions are crucial for understanding the overall impact of this compound on cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to gradual changes in cellular metabolism and gene expression, which can have significant implications for its use in various applications. Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Identifying the threshold effects and understanding the dosage-dependent responses are crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For example, cytochrome P450 enzymes are known to metabolize the compound, leading to the formation of various metabolites. These metabolic pathways can influence the overall activity and efficacy of this compound, as well as its potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these transport mechanisms is essential for predicting the compound’s distribution and its potential effects on different tissues and organs.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)piperidine typically involves the introduction of the trifluoroethyl group to a piperidine precursor. One common method is the reaction of piperidine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the piperidine ring to a more saturated form.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted piperidine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(2,2,2-Trifluoroethyl)piperidine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity due to the trifluoroethyl group makes it valuable in the development of new materials and catalysts.

Biology: In biological research, fluorinated compounds like this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoroethyl group can enhance the binding affinity and selectivity of the compound for specific biological targets.

Medicine: Fluorinated piperidine derivatives are explored for their potential therapeutic applications. The trifluoroethyl group can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

  • 2-(2,2,2-Trifluoroethyl)piperidine
  • 4-(2,2,2-Trifluoroethyl)piperidine
  • 3-(2,2,2-Trifluoroethyl)pyrrolidine

Comparison: 3-(2,2,2-Trifluoroethyl)piperidine is unique due to the position of the trifluoroethyl group on the piperidine ring. This specific substitution pattern can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)4-6-2-1-3-11-5-6/h6,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVDKKNXAXXWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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